REACTION_CXSMILES
|
[C:1]([NH:4][C:5]1[C:6]([I:29])=[C:7]([C:21]([NH:23][CH2:24][CH:25]([OH:28])[CH2:26][OH:27])=[O:22])[C:8]([I:20])=[C:9]([C:18]=1[I:19])[C:10]([NH:12][CH2:13][CH:14]([OH:17])[CH2:15][OH:16])=[O:11])(=[O:3])[CH3:2].[OH-].[Na+].[OH:32][CH:33]([CH2:36][O:37][CH3:38])[CH2:34]Cl>C(O)C(O)C>[OH:28][CH:25]([CH2:26][OH:27])[CH2:24][NH:23][C:21](=[O:22])[C:7]1[C:6]([I:29])=[C:5]([N:4]([CH2:34][CH:33]([OH:32])[CH2:36][O:37][CH3:38])[C:1](=[O:3])[CH3:2])[C:18]([I:19])=[C:9]([C:10]([NH:12][CH2:13][CH:14]([OH:17])[CH2:15][OH:16])=[O:11])[C:8]=1[I:20] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC=1C(=C(C(=C(C(=O)NCC(CO)O)C1I)I)C(=O)NCC(CO)O)I
|
Name
|
|
Quantity
|
199.8 g
|
Type
|
reactant
|
Smiles
|
OC(CCl)COC
|
Name
|
|
Quantity
|
97.3 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C(C)O)O
|
Type
|
CUSTOM
|
Details
|
the suspension was stirred at about 70° until the starting material
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
was dissolved
|
Type
|
TEMPERATURE
|
Details
|
Thereafter the solution was cooled to about 35°
|
Type
|
TEMPERATURE
|
Details
|
After about 16 h the reaction mixture was heated at about 50° for an additional 8 h
|
Duration
|
8 h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched
|
Type
|
ADDITION
|
Details
|
by adding hydrochloric acid
|
Type
|
CUSTOM
|
Details
|
the mixture evaporated in vacuo to dryness
|
Type
|
FILTRATION
|
Details
|
filtered off
|
Type
|
ADDITION
|
Details
|
The solution was diluted with water (575 ml)
|
Type
|
ADDITION
|
Details
|
treated with sufficient amounts of AmberliteRIR-120 cation exchange resin and DowexR 1×4 anion exchange resin
|
Type
|
CUSTOM
|
Details
|
to remove inorganic salts
|
Type
|
FILTRATION
|
Details
|
After filtration the solution
|
Type
|
ADDITION
|
Details
|
was treated with charcoal
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in 2 -propanol (3.2 1)
|
Type
|
TEMPERATURE
|
Details
|
by heating
|
Type
|
CUSTOM
|
Details
|
the solution evaporated to dryness in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in hot 2-propanol (3.2 1)
|
Type
|
TEMPERATURE
|
Details
|
the solution cooled to -40° whereby the product
|
Type
|
CUSTOM
|
Details
|
crystallized
|
Type
|
CUSTOM
|
Details
|
The product was collected on a filter
|
Type
|
DISSOLUTION
|
Details
|
The crystals (700 g) was dissolved
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 2 days
|
Duration
|
2 d
|
Type
|
WAIT
|
Details
|
After some hours crystals insoluble in hot 2-propanol started
|
Type
|
CUSTOM
|
Details
|
to crystallize
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered while hot
|
Type
|
DISSOLUTION
|
Details
|
The crystals were dissolved in water
|
Type
|
CUSTOM
|
Details
|
the solution evaporated to dryness in vacuo
|
Name
|
|
Type
|
|
Smiles
|
OC(CNC(C1=C(C(C(=O)NCC(CO)O)=C(C(=C1I)N(C(C)=O)CC(COC)O)I)I)=O)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |